1,2,6,7,9-Pentachlorodibenzofuran
Overview
Description
1,2,6,7,9-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds characterized by the substitution of hydrogen atoms in the dibenzofuran structure with chlorine atoms. These compounds are known for their persistence in the environment and potential toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,6,7,9-Pentachlorodibenzofuran can be synthesized through the chlorination of dibenzofuran. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include elevated temperatures and controlled chlorine flow to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of polychlorinated dibenzofurans, including this compound, often occurs as a byproduct of processes involving chlorinated aromatic compounds. These processes include the manufacture of pesticides, herbicides, and the incineration of chlorine-containing materials .
Chemical Reactions Analysis
Types of Reactions: 1,2,6,7,9-Pentachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more chlorinated derivatives or the breakdown of the compound into less harmful substances.
Reduction: Reduction reactions can remove chlorine atoms, potentially leading to less toxic compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce higher chlorinated dibenzofurans, while reduction can yield less chlorinated or dechlorinated derivatives .
Scientific Research Applications
1,2,6,7,9-Pentachlorodibenzofuran has several applications in scientific research:
Environmental Studies: It is used to study the persistence and degradation of chlorinated organic pollutants in the environment.
Toxicology: Research on its toxicological effects helps in understanding the health risks associated with exposure to polychlorinated dibenzofurans.
Chemical Synthesis: It serves as a model compound for studying the synthesis and reactivity of chlorinated aromatic compounds.
Mechanism of Action
The mechanism of action of 1,2,6,7,9-Pentachlorodibenzofuran involves its binding to the aryl hydrocarbon receptor (AhR). This binding increases the receptor’s ability to activate transcription in the xenobiotic response element (XRE) promoter region, leading to the induction of genes such as CYP1A1 and CYP1A2 . These genes are involved in the metabolism of xenobiotics and can contribute to the compound’s toxic effects.
Comparison with Similar Compounds
- 2,3,7,8-Tetrachlorodibenzofuran
- 1,2,3,7,8-Pentachlorodibenzofuran
- 2,3,4,7,8-Pentachlorodibenzofuran
Comparison: 1,2,6,7,9-Pentachlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological properties. Compared to other polychlorinated dibenzofurans, it may exhibit different binding affinities to the AhR and varying degrees of toxicity .
Properties
IUPAC Name |
1,2,6,7,9-pentachlorodibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-2-7-9(10(4)16)8-5(14)3-6(15)11(17)12(8)18-7/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRRQEVOSMEVQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C2C(=CC(=C3Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221103 | |
Record name | 1,2,6,7,9-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70872-82-1 | |
Record name | 1,2,6,7,9-Pentachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070872821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,6,7,9-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,6,7,9-PENTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSN655TC3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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